molecular formula C15H21N3O2S B2436985 N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3,4-dimethylbenzenesulfonamide CAS No. 2034634-27-8

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3,4-dimethylbenzenesulfonamide

Cat. No. B2436985
CAS RN: 2034634-27-8
M. Wt: 307.41
InChI Key: WFSXSOAFPHPMOX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a benzenesulfonamide moiety. The exact 3D conformation would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

As a sulfonamide derivative, this compound might undergo various chemical reactions. For instance, it could participate in substitution reactions, where one part of the molecule is replaced by another group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, molecular size, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Synthesis and Characterization

Researchers have been engaged in the synthesis and characterization of derivatives similar to N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3,4-dimethylbenzenesulfonamide to explore their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. Notable work includes the development of novel celecoxib derivatives evaluated for their biological activities. These compounds have shown promise in anti-inflammatory and analgesic activities without causing significant tissue damage in liver, kidney, colon, and brain, compared to controls or celecoxib. Some derivatives have displayed modest inhibition of HCV NS5B RdRp activity, suggesting potential therapeutic applications (Küçükgüzel et al., 2013).

Antimicrobial Activities

The synthesis of new pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties has been investigated for their antibacterial and antifungal activities. These compounds have been evaluated against various microorganisms, showing significant antibacterial properties, which could lead to the development of new antimicrobial agents (Hassan, 2013).

Anti-inflammatory and Antimicrobial Agents

Another focus has been on the synthesis of thiazolyl and thiadiazolyl derivatives of 1H-pyrazole as anti-inflammatory antimicrobial agents. These compounds demonstrated notable anti-inflammatory activity, with several surpassing the efficacy of indomethacin in bioassays. Their selective inhibitory activity towards COX-2 enzyme and superior gastrointestinal safety profiles highlight their potential as therapeutic agents. Additionally, antimicrobial activity tests revealed promising antibacterial activity against Escherichia coli and Staphylococcus aureus (Bekhit et al., 2008).

Electrochemical Characterization

The electrochemical characterization of novel metallophthalocyanines containing sulfonamide moieties on peripheral positions has been conducted. This research contributes to the understanding of the electrochemical properties of these compounds, which could be relevant for applications in material science and catalysis (Ertem et al., 2017).

Fluorescent Probes for Biological Applications

The development of fluorescent probes based on pyrazoline derivatives for detecting biological thiols, specifically glutathione, in aqueous media highlights another application. These probes have shown high sensitivity and selectivity, enabling the study of glutathione levels in living cells and serum, which is vital for understanding cellular processes and disease states (Wang et al., 2013).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For instance, many sulfonamides act as inhibitors of enzymes involved in the synthesis of folic acid in bacteria, making them effective antibacterial agents .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. It could be tested for various biological activities, such as antibacterial, antiviral, or anticancer activity .

properties

IUPAC Name

N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-3,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2S/c1-11-5-6-15(9-12(11)2)21(19,20)16-8-7-14-10-13(3)18(4)17-14/h5-6,9-10,16H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFSXSOAFPHPMOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCCC2=NN(C(=C2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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